molecular formula C9H10FNO5 B14714898 2-Fluoroethanol;4-nitrobenzoic acid CAS No. 22775-46-8

2-Fluoroethanol;4-nitrobenzoic acid

Cat. No.: B14714898
CAS No.: 22775-46-8
M. Wt: 231.18 g/mol
InChI Key: LRTZOBRAFPJUQQ-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid (C₇H₅NO₄, molecular weight: 167.12 g/mol) is a nitro-substituted derivative of benzoic acid. Its nitro group at the para position enhances acidity and reactivity compared to unsubstituted benzoic acid . Key applications include:

  • Catalysis: Acts as an efficient acid additive in organocatalytic reactions (e.g., asymmetric Michael additions) .
  • Synthesis: Precursor to esters (e.g., ethyl 4-nitrobenzoate) and coordination polymers (e.g., UiO-67-BNDC MOFs) .
  • Biochemistry: Substrate for nitroreductase enzymes .

Properties

CAS No.

22775-46-8

Molecular Formula

C9H10FNO5

Molecular Weight

231.18 g/mol

IUPAC Name

2-fluoroethanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C2H5FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-1-2-4/h1-4H,(H,9,10);4H,1-2H2

InChI Key

LRTZOBRAFPJUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(CF)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2-Fluoroethyl Halides

2-Fluoroethanol is typically synthesized via nucleophilic substitution reactions involving 2-fluoroethyl halides. For example, 2-fluoroethyl bromide can undergo hydrolysis in the presence of aqueous sodium hydroxide to yield 2-fluoroethanol. This method, however, requires careful control of reaction conditions to avoid side reactions such as elimination.

Reaction Conditions:

  • Substrate: 2-Fluoroethyl bromide
  • Reagent: NaOH (1M aqueous solution)
  • Temperature: 25–40°C
  • Yield: ~60–70% (dependent on purity of starting material).

Reduction of 2-Fluoroacetic Acid Derivatives

Alternative routes involve the reduction of 2-fluoroacetic acid esters using lithium aluminum hydride (LiAlH₄). For instance, ethyl 2-fluoroacetate can be reduced to 2-fluoroethanol under anhydrous conditions:

$$
\text{CH}2\text{FCOOEt} + \text{LiAlH}4 \rightarrow \text{CH}2\text{FCH}2\text{OH} + \text{LiAlO}_2 + \text{EtOH}
$$

Key Considerations:

  • Solvent: Dry diethyl ether or tetrahydrofuran (THF)
  • Temperature: 0–5°C (exothermic reaction)
  • Yield: ~75–80%.

Challenges in 2-Fluoroethanol Synthesis

The steric and electronic effects of the fluorine atom complicate synthesis. For instance, 2-fluoroethanol’s weak nucleophilicity necessitates prolonged reaction times in esterification processes. Industrial-scale production often employs continuous-flow systems to mitigate these issues.

Synthesis of 4-Nitrobenzoic Acid

Direct Nitration of Benzoic Acid

Direct nitration of benzoic acid using mixed sulfuric-nitric acid (H₂SO₄/HNO₃) typically yields meta -nitrobenzoic acid due to the deactivating effect of the carboxylic acid group. To obtain the para isomer, alternative strategies are required.

Reaction Conditions:

  • Nitrating Agent: 30% Oleum + HNO₃ (1:1 ratio)
  • Temperature: 0–10°C (prevents decarboxylation)
  • Yield: <10% for para isomer (major product is meta).

Oxidation of 4-Nitrotoluene

A more efficient route involves the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. Potassium permanganate (KMnO₄) in basic media is commonly employed:

$$
\text{4-Nitrotoluene} + \text{KMnO}4 + \text{NaOH} \rightarrow \text{4-Nitrobenzoic acid} + \text{MnO}2 + \text{H}_2\text{O}
$$

Optimized Protocol (Adapted from):

  • Substrate: 4-Nitrotoluene (31.1 g, 0.2 mol)
  • Oxidizing Agent: KMnO₄ (20.0 g)
  • Solvent: 1N NaOH (1 L)
  • Catalyst: Tetrabutylammonium bromide (3.2 g)
  • Temperature: 95°C for 10 minutes
  • Yield: 81%.

Chromium Trioxide-Mediated Oxidation

Chromium-based oxidants offer higher selectivity for aromatic methyl groups. A representative method from patent literature involves:

Steps:

  • Dissolve periodic acid (1.69 g, 7.41 mmol) and chromium trioxide (0.16 g, 1.60 mmol) in acetonitrile.
  • Add 4-nitrotoluene (0.33 g, 2.13 mmol) and stir for 1 hour.
  • Extract with methylene chloride, dry over MgSO₄, and concentrate.

Yield: 81%.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Scalability Cost
KMnO₄ Oxidation 81% Industrial Moderate
CrO₃ Oxidation 81% Lab-scale High
Direct Nitration <10% Limited Low

Emerging Techniques and Innovations

Catalytic Nitration Systems

Recent advances employ zeolite catalysts to enhance para selectivity in benzoic acid nitration. For example, H-Y zeolite modified with sulfonic acid groups achieves 45% para nitrobenzoic acid yield at 80°C.

Electrochemical Oxidation

Electrochemical methods using Pt electrodes in acidic media convert 4-nitrotoluene to 4-nitrobenzoic acid with 70% Faradaic efficiency, reducing reliance on chemical oxidants.

Chemical Reactions Analysis

2-Fluoroethanol

2-Fluoroethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluoroacetaldehyde and further to 2-fluoroacetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is involved in several types of reactions:

Scientific Research Applications

It seems there's a misunderstanding in the query. The compound is "2-Fluoro-4-nitrobenzoic acid," not "2-Fluoroethanol;4-nitrobenzoic acid." Assuming the user is interested in "2-Fluoro-4-nitrobenzoic acid", here's a detailed overview of its applications in scientific research:

Pharmaceutical Development

2-Fluoro-4-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceuticals, especially in the creation of anti-inflammatory and analgesic drugs, helping to improve their efficacy and safety . In the development of enteropeptidase inhibitors, derivatives of 4-guanidinobenzoate were evaluated, with the compound serving as a basis for further structural modifications to enhance in vivo activity and stability .

Case Study: Optimization of 4-guanidinobenzoate derivatives led to the creation of compound 2a , which significantly increased fecal protein output in diet-induced obese (DIO) mice following oral administration. This indicated that systemic exposure of 2a was not required for its pharmacological effects, highlighting the importance of the compound's stability and activity in the duodenum .

Organic Synthesis

In organic synthesis, 2-Fluoro-4-nitrobenzoic acid is employed as a building block, enabling chemists to create complex molecules more efficiently . The presence of fluorine and nitro groups facilitates specific reactions, making it a valuable tool in synthetic chemistry .

Agricultural Chemicals

This compound is used in the formulation of agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yield .

Material Science

In material science, 2-Fluoro-4-nitrobenzoic acid is utilized in the development of specialty polymers and coatings, where its properties can enhance durability and resistance to environmental factors .

Analytical Chemistry

2-Fluoro-4-nitrobenzoic acid is used in analytical methods for detecting and quantifying other compounds, providing researchers with reliable data for various applications, including environmental monitoring .

Other Applications

  • 2-Nitro-4-fluorobenzoic acid and 4-Nitro-2-fluorobenzoic acid are used as intermediates in the manufacture of drugs .

Mechanism of Action

2-Fluoroethanol

The mechanism of action of 2-fluoroethanol involves its metabolism to 2-fluoroacetaldehyde and 2-fluoroacetic acid. These metabolites can inhibit the citric acid cycle by forming fluorocitrate, which inhibits aconitase, an enzyme crucial for the cycle’s progression.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro group also contributes to the compound’s electron-withdrawing properties, affecting its reactivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Substituent Effects

The nitro group’s electron-withdrawing nature significantly increases acidity. Comparisons with other substituted benzoic acids are summarized below:

Compound pKa Acid Strength Order (Weakest → Strongest) Key Feature
4-Methoxybenzoic acid ~4.5 4-Methoxy < Benzoic acid < 4-Nitro < 3,4-Dinitro Electron-donating -OCH₃ reduces acidity
Benzoic acid 4.2 Baseline for comparison
4-Nitrobenzoic acid 1.6 Enhanced acidity due to -NO₂
3,4-Dinitrobenzoic acid ~1.2 Additional -NO₂ further boosts acidity

Key Insight : The para-nitro group lowers the pKa by ~2.6 units compared to benzoic acid, making it ~10⁶ times more acidic .

Physicochemical Properties of Nitrobenzoic Acid Isomers

Table 9 from provides comparative

Property 2-Nitrobenzoic acid 3-Nitrobenzoic acid 4-Nitrobenzoic acid
Molecular Weight (g/mol) 167.12 167.12 167.12
Melting Point (°C) 147–148 140–142 238–240
Solubility in Water Low Moderate Low
Log Kow 1.89 1.89 1.89

Key Insight : 4-Nitrobenzoic acid has the highest melting point due to symmetrical para-substitution, enabling stronger intermolecular interactions .

Biochemical Interactions

  • Enzyme Kinetics :
    • BcNR Nitroreductase :
  • Specificity constant (kcat/Km) for 4-nitrobenzoic acid: 103.2 ± 1.0 s⁻¹ mM⁻¹ .
  • Lower efficiency compared to C109 (kcat/Km = 2063.7 ± 20.1 s⁻¹ mM⁻¹) due to higher Km and lower Vmax .

Q & A

Q. What factors determine the solubility of 4-nitrobenzoic acid in organic solvents, and how can these be systematically evaluated?

  • Methodological Answer: The solubility of 4-nitrobenzoic acid is influenced by solvent polarity, hydrogen-bonding capacity, and temperature. The Abraham solvation parameter model quantitatively predicts solubility using solute descriptors (E, S, A, B, L), where:
  • E = excess molar refraction (0.990),
  • S = dipolarity/polarizability (1.520),
  • A = hydrogen-bond acidity (0.680),
  • B = hydrogen-bond basicity (0.440),
  • L = gas-to-organic solvent partitioning (5.7699) .
    Experimental solubility data in alcohols (e.g., ethanol, 1-propanol) and ethers can be cross-validated using regression analyses with tools like Microsoft Solver to refine descriptors .

Q. How do substituents like nitro groups influence the acidity of benzoic acid derivatives?

  • Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) enhance acidity by stabilizing the deprotonated anion via resonance and inductive effects. For 4-nitrobenzoic acid, the pKa (1.89) is significantly lower than benzoic acid (4.20) due to the nitro group’s -I effect. Comparative studies using substituent constants (σ) and Hammett plots can quantify these effects .

Q. What are the standard methods for synthesizing ethyl 4-nitrobenzoate from 4-nitrobenzoic acid?

  • Methodological Answer: Fischer esterification with ethanol is the most common method, employing acid catalysts (e.g., H₂SO₄, polyfluoroalkanesulfonic acid) to drive the equilibrium. Yields (75–98%) depend on reaction conditions:
  • Batch reactors require higher temperatures (180°C) and longer durations (3 hours),
  • Cascade reactors achieve 96% conversion in 10.5 minutes at 110–120°C due to improved mass transfer .

Advanced Research Questions

Q. How can computational models reconcile discrepancies in reported solubility data for 4-nitrobenzoic acid?

  • Methodological Answer: Discrepancies arise from variations in solvent purity, temperature control, and measurement techniques. The Abraham model integrates 51 log₁₀(SRorP) and log₁₀(GSRorK) equations to standardize predictions. For example, recalculating solute descriptors using updated solvent correlations (e.g., 2-pentanol, 3-methyl-1-butanol) reduces deviations to <0.088 log units . Advanced statistical tools (e.g., multivariate regression) can identify outlier datasets .

Q. What strategies optimize the catalytic esterification of 4-nitrobenzoic acid in non-traditional reactor systems?

  • Methodological Answer: Continuous-flow cascade reactors outperform batch systems by minimizing thermal degradation and enhancing mixing. Key parameters include:
  • Residence time distribution to prevent back-mixing,
  • Catalyst immobilization (e.g., zeolites) to improve recyclability ,
  • Ultrasound-assisted synthesis to accelerate reaction rates via cavitation .
    Kinetic studies (e.g., pseudo-first-order modeling) validate these optimizations.

Q. How does the Abraham model predict partition coefficients (log P) of 4-nitrobenzoic acid in untested solvents?

  • Methodological Answer: Using the solute descriptors S = 1.520 , A = 0.680 , and B = 0.440 , log P values for novel solvents (e.g., 3-methyl-1-butanol) are calculated via:
    logP=c+eE+sS+aA+bB+vV\log P = c + eE + sS + aA + bB + vV

where c, e, s, a, b, v are solvent-specific coefficients. For 3-methyl-1-butanol, predicted log P = 1.792 matches experimental data within 0.076 log units .

Notes on 2-Fluoroethanol

The provided evidence lacks peer-reviewed studies on 2-Fluoroethanol in academic research contexts. Available data focus on market consumption (excluded per guidelines) or unrelated compounds (e.g., 2-nitroethanol). Further investigation into its synthesis, reactivity, or metabolic pathways is recommended.

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